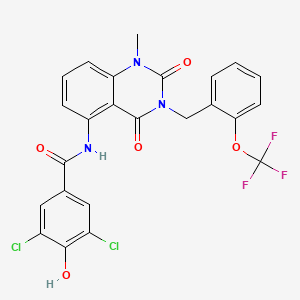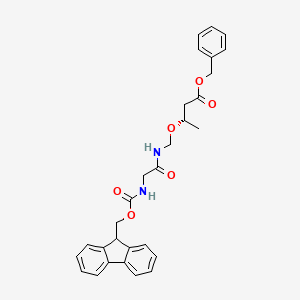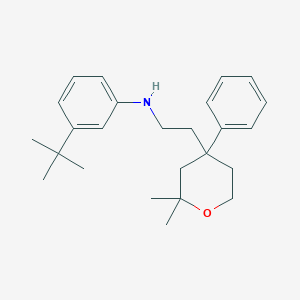
Icmt-IN-46
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icmt-IN-46 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme involved in the post-translational modification of proteins, particularly those containing the C-terminal CAAX motif. This enzyme plays a crucial role in the activation of Ras proteins, which are significant in cell proliferation and oncogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-46 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the formation of the tetrahydropyranyl ring and subsequent methylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-46 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and properties .
Scientific Research Applications
Icmt-IN-46 has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein modification.
Biology: Helps in understanding the role of post-translational modifications in cellular processes.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit Ras activation.
Industry: Utilized in the development of new therapeutic agents targeting Ras-related cancers
Mechanism of Action
Icmt-IN-46 exerts its effects by inhibiting isoprenylcysteine carboxyl methyltransferase. This inhibition prevents the methylation of the C-terminal isoprenylated cysteine residue of CAAX proteins, thereby affecting their localization and function. The molecular targets include Ras proteins, and the pathways involved are related to cell proliferation and oncogenesis .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: Another inhibitor of isoprenylcysteine carboxyl methyltransferase with a similar mechanism of action.
UCM-13207: A potent inhibitor with applications in treating Hutchinson-Gilford progeria syndrome.
J4-2 and J4-6: Compounds with slightly better ICMT inhibition but poor solubility
Uniqueness
Icmt-IN-46 stands out due to its potent inhibition of isoprenylcysteine carboxyl methyltransferase with an IC50 value of 0.556 μM. Its optimized structure provides better solubility and effectiveness compared to other inhibitors like cysmethynil .
Properties
Molecular Formula |
C25H35NO |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
3-tert-butyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |
InChI |
InChI=1S/C25H35NO/c1-23(2,3)21-12-9-13-22(18-21)26-16-14-25(20-10-7-6-8-11-20)15-17-27-24(4,5)19-25/h6-13,18,26H,14-17,19H2,1-5H3 |
InChI Key |
UQVCHLFKAFFRFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(C)(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15137338.png)
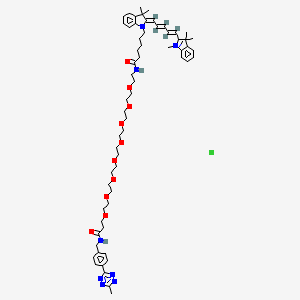
![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)
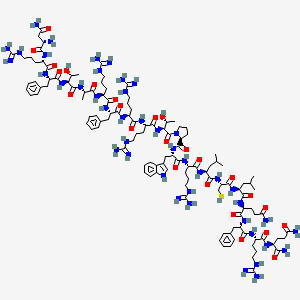
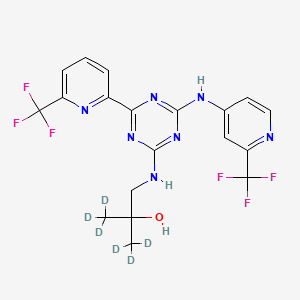
![(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-[5-[[(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-hydroxy-3-methoxyphenyl]-4-hydroxy-5-methoxyphenyl]methyl]oxolan-2-one](/img/structure/B15137363.png)
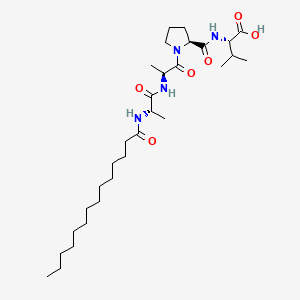
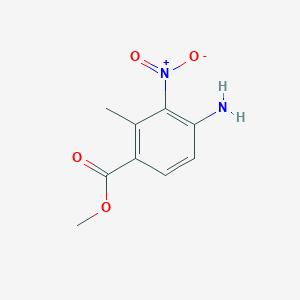
![N,N-diethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;dihydrogen phosphate](/img/structure/B15137369.png)

![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)
